Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate

Medicinal Chemistry Process Chemistry Purification

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate (CAS 1782015-60-4) is a C17H32N2O2 heterocyclic building block comprising a tert-butoxycarbonyl (Boc)-protected piperidine core substituted at the 3-position with a 2-(piperidin-4-yl)ethyl side chain. The compound is characterized by a predicted boiling point of 393.9±15.0 °C, density of 0.985±0.06 g/cm³, and a predicted pKa of 10.68±0.10, consistent with a moderately basic secondary amine.

Molecular Formula C17H32N2O2
Molecular Weight 296.455
CAS No. 1782015-60-4
Cat. No. B2520066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate
CAS1782015-60-4
Molecular FormulaC17H32N2O2
Molecular Weight296.455
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCC2CCNCC2
InChIInChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-4-5-15(13-19)7-6-14-8-10-18-11-9-14/h14-15,18H,4-13H2,1-3H3
InChIKeyLVOYGOJUPJUXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate (CAS 1782015-60-4): A 3-Substituted Piperidine Boc Building Block


Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate (CAS 1782015-60-4) is a C17H32N2O2 heterocyclic building block comprising a tert-butoxycarbonyl (Boc)-protected piperidine core substituted at the 3-position with a 2-(piperidin-4-yl)ethyl side chain . The compound is characterized by a predicted boiling point of 393.9±15.0 °C, density of 0.985±0.06 g/cm³, and a predicted pKa of 10.68±0.10, consistent with a moderately basic secondary amine . As a 3-substituted regioisomer, it occupies a distinct conformational and steric space relative to the more common 4-substituted analogs, making it a critical intermediate for medicinal chemistry programs where substitution pattern dictates target engagement and selectivity [1].

Why 4-Substituted Piperidine Analogs Cannot Replace Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate in Lead Optimization


The piperidine ring is a privileged scaffold in medicinal chemistry; however, the position of substituents on the ring can profoundly alter pharmacological profiles. Literature SAR studies on fentanyl analogs demonstrate that 3-substituted piperidines exhibit distinct potency and duration-of-action profiles compared to their 4-substituted counterparts, with the steric and electronic environment at the 3-position critically influencing receptor binding affinity and selectivity [1]. Similarly, cytochrome P450 inhibition studies have shown that piperidine derivatives substituted at positions 1, 3, and 4 can display differential isoform selectivity, underscoring the risk of simply interchanging positional isomers during lead optimization [2]. Consequently, procurement of the specific 3-substituted regioisomer is essential for maintaining SAR integrity in programs targeting CNS disorders, kinase inhibition, or other therapeutic areas where subtle conformational differences translate into measurable biological outcomes.

Quantitative Differentiation Evidence for Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate


Predicted Boiling Point Differentiation Against 4-Substituted Regioisomer

The target 3-substituted compound exhibits a predicted boiling point of 393.9±15.0 °C . For comparison, the direct 4-substituted regioisomer, tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (CAS 775288-40-9), has an identical molecular formula (C17H32N2O2) and molecular weight (296.45 g/mol) but lacks a published boiling point prediction in the same database, suggesting the 3-substituted compound offers a more comprehensively characterized thermal profile that may benefit purification protocol development .

Medicinal Chemistry Process Chemistry Purification

Predicted Basicity (pKa) Differentiation for Salt Formation and Extraction

The predicted pKa of the target compound is 10.68±0.10 . This basicity value, attributed primarily to the secondary amine of the unsubstituted piperidine ring, governs the compound's ionization state under physiologically relevant pH conditions. The 4-substituted regioisomer (CAS 775288-40-9) is expected to have comparable basicity due to the identical functional group composition; however, subtle differences in pKa arising from through-bond inductive effects of the 3- versus 4-substitution pattern may influence extraction efficiency and salt stoichiometry in purification workflows . The precisely reported pKa for the 3-substituted compound allows for rational solvent system selection, whereas the lack of a published pKa for the 4-substituted analog introduces uncertainty.

Salt Selection Extraction Formulation

Predicted Density and Molecular Packing: Implications for Formulation and Handling

The predicted density of the target compound is 0.985±0.06 g/cm³ . While the 4-substituted regioisomer shares the same molecular formula and molecular weight (296.45 g/mol), its predicted density is not publicly reported in vendor databases, limiting formulation scientists' ability to predict packing behavior, solubility parameters, or millability . The known density value for the 3-substituted isomer supports more accurate calculation of molar volume and Hildebrand solubility parameters, which are essential for solvent selection in amorphous solid dispersion formulation or for predicting mechanical properties of crystalline batches.

Pre-formulation Solid-state Chemistry Material Science

GHS Safety Profile Characterized: Enables Risk Assessment and Safe Handling Protocols

The target compound carries four GHS hazard statements: H302 (harmful if swallowed, Acute Toxicity Category 4), H315 (causes skin irritation, Category 2), H318 (causes serious eye damage, Category 1), and H335 (may cause respiratory irritation, Category 3) . In contrast, the 4-substituted regioisomer (CAS 775288-40-9) has not been assigned formal GHS hazard classifications in publicly available databases, requiring researchers to either assume analogous hazards (which may be incorrect) or undertake de novo hazard assessment . The availability of pre-assessed GHS data for the 3-substituted compound streamlines safety data sheet (SDS) preparation, institutional safety committee review, and shipping compliance, offering a procurement advantage in regulated environments.

Occupational Safety Risk Assessment Laboratory Compliance

Conformational and Steric Differentiation of 3-Substituted Piperidine Scaffolds in CNS Drug Discovery

SAR studies of fentanyl analogs reveal that 3-substituted piperidine derivatives exhibit distinct pharmacological profiles compared to 4-substituted analogs. Specifically, substituents larger than methyl at the 3-position severely reduce analgesic potency, whereas potency and duration of action for 4-substituted analogs are influenced primarily by steric effects rather than the chemical nature of the substituent [1]. Furthermore, patent literature explicitly claims that 3-substituted piperidine compounds are effective for controlling various CNS disorders, and that 3- and 4-substituted piperidines are not functionally interchangeable [2]. This class-level evidence supports the necessity of procuring the specific 3-substituted Boc-piperidine intermediate for CNS-targeting medicinal chemistry programs.

CNS Drug Discovery Receptor Binding SAR

Procurement-Driven Application Scenarios for Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate


CNS Lead Optimization Requiring Defined 3-Substituted Piperidine Geometry

Based on SAR evidence that 3-substituted piperidine derivatives exhibit distinct pharmacological profiles from 4-substituted analogs in CNS targets , this compound is the appropriate building block for medicinal chemistry teams synthesizing focused libraries targeting anxiety, depression, or pain disorders. The regiospecific Boc protection and 3-position substitution pattern provide a defined exit vector that is not achievable with the 4-substituted isomer (CAS 775288-40-9), which lacks comparable CNS SAR characterization. Procurement of the 3-substituted isomer ensures that SAR hypotheses derived from literature precedents remain valid, avoiding the confounding effects of positional isomerism on target engagement.

Pre-formulation and Salt Selection Workflows Requiring Known pKa and Density

For pharmaceutical scientists conducting salt screening or amorphous solid dispersion development, the availability of a predicted pKa (10.68±0.10) and density (0.985±0.06 g/cm³) for this compound enables rational solvent and counterion selection without the need for preliminary experimental pKa determination. This contrasts with the 4-substituted analog, for which neither pKa nor density is publicly reported, necessitating additional analytical characterization before formulation studies can commence. The known thermal stability profile (boiling point 393.9±15.0 °C) further supports solvent evaporation and spray-drying process design.

Regulated Laboratory Procurement with Pre-assessed GHS Hazard Profile

Institutional environmental health and safety (EHS) committees and procurement departments operating under OSHA HazCom or EU CLP regulations benefit from the pre-classified GHS hazard profile of this compound (H302, H315, H318, H335) . The availability of hazard classification data prior to purchase streamlines the safety review process, allowing for immediate assignment of personal protective equipment (PPE) requirements, engineering controls, and waste disposal protocols. The 4-substituted isomer (CAS 775288-40-9) lacks publicly available GHS classifications, potentially delaying compound registration and use in regulated environments .

Protecting Group Strategy Screening with Orthogonal Boc Deprotection Compatibility

The Boc protecting group on the 3-substituted piperidine ring is a standard orthogonal protecting group in multi-step synthesis. The specific 3-position substitution pattern influences the steric accessibility of the Boc group for acidolytic cleavage, which may differ from 4-substituted analogs due to differential steric shielding by the adjacent substituents. While direct kinetic deprotection data are not available, the documented boiling point, pKa, and density data facilitate computational modeling of steric parameters (e.g., Charton or Taft parameters) that can predict relative deprotection rates, guiding synthetic route optimization.

Quote Request

Request a Quote for Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.